molecular formula C₂₄H₂₅FO₈ B1147011 Flurbiprofen Acyl-β-D-glucuronide Allyl Ester(Mixture of Diastereomers) CAS No. 1799830-00-4

Flurbiprofen Acyl-β-D-glucuronide Allyl Ester(Mixture of Diastereomers)

Cat. No.: B1147011
CAS No.: 1799830-00-4
M. Wt: 460.45
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Description

Flurbiprofen Acyl-β-D-glucuronide Allyl Ester (Mixture of Diastereomers) is a complex chemical compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). This compound is a derivative of flurbiprofen, which is known for its anti-inflammatory, analgesic, and antipyretic properties. The esterification with acyl-β-D-glucuronide and allyl groups results in a mixture of diastereomers, which can have varying biological activities and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flurbiprofen Acyl-β-D-glucuronide Allyl Ester involves multiple steps, starting from the parent compound, flurbiprofen. The process typically includes the following steps:

    Esterification: Flurbiprofen is first esterified with β-D-glucuronic acid under acidic conditions to form Flurbiprofen Acyl-β-D-glucuronide.

    Allylation: The resulting compound is then reacted with allyl bromide in the presence of a base, such as potassium carbonate, to introduce the allyl ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for controlled esterification and allylation reactions.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Ensuring the mixture of diastereomers is consistent and meets the required specifications through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Flurbiprofen Acyl-β-D-glucuronide Allyl Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups back to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted esters or ethers.

Scientific Research Applications

Flurbiprofen Acyl-β-D-glucuronide Allyl Ester has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for studying esterification and glucuronidation reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.

    Medicine: Explored for its therapeutic potential in treating inflammatory conditions and pain management.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of Flurbiprofen Acyl-β-D-glucuronide Allyl Ester involves:

    Inhibition of Cyclooxygenase (COX) Enzymes: The compound inhibits COX-1 and COX-2 enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.

    Molecular Targets: The primary targets are the COX enzymes, which play a crucial role in the inflammatory pathway.

    Pathways Involved: The inhibition of COX enzymes leads to decreased production of inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    Flurbiprofen Acyl-β-D-glucuronide: Lacks the allyl ester group but shares similar anti-inflammatory properties.

    Ibuprofen Acyl-β-D-glucuronide: Another NSAID derivative with similar esterification but different parent compound.

    Ketoprofen Acyl-β-D-glucuronide: Similar structure but derived from ketoprofen.

Uniqueness

Flurbiprofen Acyl-β-D-glucuronide Allyl Ester is unique due to the presence of the allyl ester group, which can influence its biological activity and pharmacokinetic properties. The mixture of diastereomers also adds complexity to its behavior and effects, making it a valuable compound for research and development.

Properties

CAS No.

1799830-00-4

Molecular Formula

C₂₄H₂₅FO₈

Molecular Weight

460.45

Synonyms

1-(2-Fluoro-α-methyl[1,1’-biphenyl]-4-acetate)-β-D-glucopyranuronic Acid Allyl Ester;  Flurbiprofen Glucuronide Allyl Ester; 

Origin of Product

United States

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